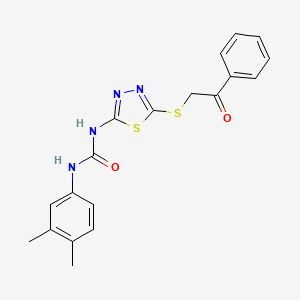
1-(3,4-Dimethylphenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3,4-Dimethylphenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea" is a derivative of thiadiazole-urea, which is a class of compounds known for their biological activities. These compounds have been extensively studied for their potential use in medical treatments, particularly for their inhibitory effects on certain biological processes such as energy conservation in respiration and photosynthesis, and for their potential as anticancer agents .
Synthesis Analysis
The synthesis of thiadiazole-urea derivatives typically involves the reaction of appropriate thiadiazole compounds with isocyanates or other suitable reagents to form the urea functionality. For example, novel 1-(2,4-dichlorophenyl)-3-[4-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl] urea derivatives were synthesized by reacting 2-amino-4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl) thiazoles with 2,4-dichloro-1-isocyanatobenzene . Although the specific synthesis route for the compound is not detailed in the provided papers, similar methodologies could be applied for its synthesis.
Molecular Structure Analysis
The molecular structure of thiadiazole-urea derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a urea moiety, which consists of a carbonyl group flanked by two amine groups. The specific substituents on the thiadiazole ring and the phenyl groups attached to the urea can significantly influence the biological activity of these compounds. X-ray crystallography can be used to determine the precise structure of these compounds, as was done for the photoproducts of a related thiadiazole-urea herbicide .
Chemical Reactions Analysis
Thiadiazole-urea derivatives can undergo various chemical reactions, including photodegradation. For instance, the photodegradation of a 1,3,4-thiadiazole-urea herbicide involved an S-to-N benzyl migration followed by a sulfur-oxygen substitution . These reactions can lead to the formation of new compounds with different properties and potential uses.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole-urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chloro, methyl, or trifluoromethyl groups can affect these properties. For example, substituted 1,2,3-thiadiazolyl-phenyl-ureas were found to be inhibitors of energy conservation, with their effectiveness depending on their concentration and specific substituents . The biological activities of these compounds, including their antioxidant and urease inhibition activities, are also important aspects of their chemical properties .
科学的研究の応用
Synthesis and Antiproliferative Action
Compounds similar to the specified chemical have been synthesized and evaluated for their cytotoxic effects. For instance, N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas have demonstrated significant antiproliferative action against various cancer cell lines, including Ehrlich carcinoma and K562 human leukemia cells. These compounds have also been tested for their ability to inhibit DNA topoisomerases I and II-alpha, indicating their potential use in cancer research as therapeutic agents (Esteves-Souza et al., 2006).
Antimicrobial Activity and Structural Studies
Another area of application is the synthesis of compounds with antimicrobial properties. For example, derivatives of N-(coumarin-3-yl)-N′-(2-amino-5-phenyl-1,3,4-thiadiazol-2-yl) urea have been characterized and shown to possess antimicrobial activity. These studies not only contribute to the development of new antimicrobial agents but also provide valuable information on the structural properties of such compounds, enhancing our understanding of their mechanism of action (Zhang et al., 2017).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S2/c1-12-8-9-15(10-13(12)2)20-17(25)21-18-22-23-19(27-18)26-11-16(24)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWZOURQONRRRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


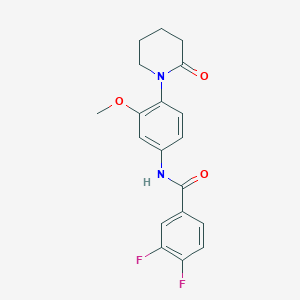
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)
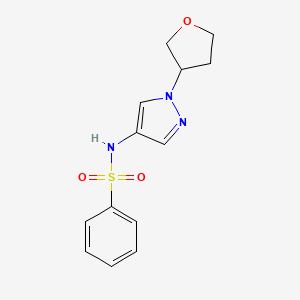
![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2529343.png)
![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2529344.png)
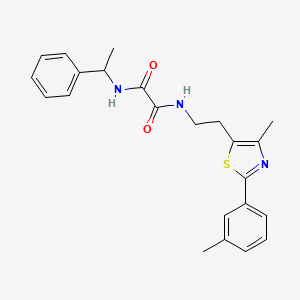
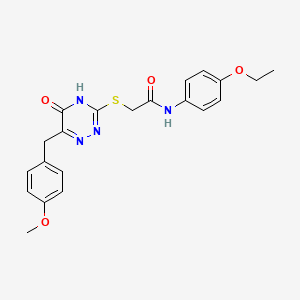
![1-(tert-butyl)-4-(1-(3-(2,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2529350.png)
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-6-ethyl-2-((4-methylpiperazin-1-yl)methyl)benzene-1,3-diol](/img/no-structure.png)
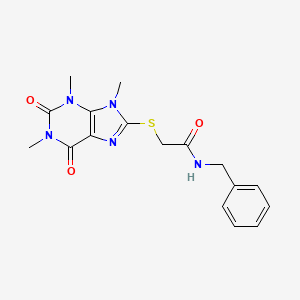
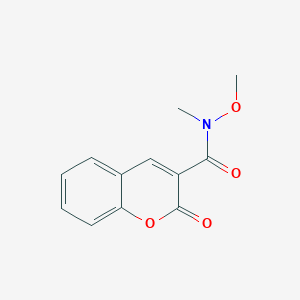
![2,5-dichloro-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2529358.png)
![(3-{[(3,4-Dichlorophenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B2529360.png)